molecular formula C30H30Cl2N6O2 B050192 GW4869

GW4869

Número de catálogo: B050192
Peso molecular: 577.5 g/mol
Clave InChI: NSFKAZDTKIKLKT-CLEIDKRQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GW69A, también conocido como GW4869, es un inhibidor selectivo y no competitivo de la esfingomielinasa neutra (N-SMase). Este compuesto es ampliamente utilizado en la investigación científica, particularmente en estudios relacionados con la síntesis y liberación de exosomas. Tiene una concentración inhibitoria (IC50) de 1 micromolar para la esfingomielinasa neutra y no inhibe la esfingomielinasa ácida incluso a concentraciones de hasta 150 micromolar .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structure that incorporates imidazole rings, which are known for their biological activity. The synthesis typically involves multi-step reactions starting from simpler imidazole derivatives and phenolic compounds. The use of various coupling reactions allows for the formation of the desired amide linkages and the introduction of functional groups that enhance bioactivity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that imidazole derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide have shown promising results against breast cancer and leukemia cells by targeting key signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

Imidazole-containing compounds are also recognized for their antimicrobial properties. The dihydroimidazole moiety in this compound may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that similar structures exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related imidazole derivative on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead structure for developing new cancer therapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, researchers tested several imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with structural similarities to (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide exhibited potent antibacterial activity, suggesting the potential for further development as antibiotics .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Studies
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against bacterial infections ,
Enzyme InhibitionDisruption of key enzymatic functionsOngoing research

Mecanismo De Acción

GW69A ejerce sus efectos inhibiendo selectivamente la esfingomielinasa neutra. El compuesto se une a la enzima de una manera no competitiva, evitando la hidrólisis de la esfingomielina a ceramida. Esta inhibición afecta varios procesos celulares, incluida la síntesis y liberación de exosomas, así como las vías de señalización de esfingolípidos .

Análisis Bioquímico

Biochemical Properties

GW4869 interacts with neutral sphingomyelinase, an enzyme involved in the catabolism of sphingomyelin into ceramide . By inhibiting this enzyme, this compound prevents the formation of ceramide, a bioactive lipid involved in various cellular signaling pathways . This interaction alters the balance of sphingolipids in the cell membrane, affecting the release of exosomes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the differentiation of macrophages into M2 cells, a process induced by exosomes released by prostate cancer cells . This inhibition is achieved by blocking the release of these exosomes, thereby impairing the pro-tumor activity of the macrophages . In lung epithelial cells, this compound has been found to inhibit the epithelial-mesenchymal transition, a process involved in tumor progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to neutral sphingomyelinase, inhibiting the enzyme’s activity and preventing the formation of ceramide . This leads to a decrease in the release of exosomes from cells . These exosomes are known to carry various bioactive molecules and have been implicated in several cellular signaling pathways, including the AKT and STAT3 signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, after 24 hours of dosing retinal ganglion cells with this compound, a decrease in ceramide and an enhancement in GM1 ganglioside accumulation were observed . This led to a reduction in the density of small extracellular vesicles and an increase in the density of large ones .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, a single intravitreal injection of this compound led to a significant loss of retinal ganglion cells and their axonal recipient neurons in the superior colliculus . This was accompanied by a dramatic reduction in anterograde retinal ganglion cell axon transport to the colliculus .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway, where it inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase . This affects the balance of sphingolipids in the cell membrane and influences the release of exosomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in inhibiting exosome release. By altering the balance of sphingolipids in the cell membrane, this compound affects the release and subsequent uptake of exosomes, thereby influencing their distribution within and between cells .

Subcellular Localization

The subcellular localization of this compound is linked to its target, neutral sphingomyelinase. While neutral sphingomyelinase has been localized to the Golgi apparatus in several cell lines, subsequent studies have found the localization of neutral sphingomyelinase predominantly at the plasma membrane . As an inhibitor of neutral sphingomyelinase, this compound is likely to be found in these same locations within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

GW69A se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura simétrica de dihidroimidazolo-amida. La síntesis generalmente involucra los siguientes pasos:

Métodos de producción industrial

La producción industrial de GW69A sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de reacciones

GW69A principalmente se somete a los siguientes tipos de reacciones:

Reactivos y condiciones comunes

Principales productos formados

El principal producto formado a partir de la reacción de GW69A con esfingomielinasa neutra es el complejo enzimático inhibido. Esta inhibición evita la hidrólisis de la esfingomielina a ceramida .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

GW69A es único en su alta selectividad y inhibición no competitiva de la esfingomielinasa neutra. A diferencia de otros inhibidores, no afecta la esfingomielinasa ácida incluso a altas concentraciones, lo que lo convierte en una herramienta valiosa para estudios específicos que involucran la esfingomielinasa neutra .

Actividad Biológica

The compound (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide; dihydrochloride is a complex organic molecule that has garnered attention due to its potential biological activity. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its cytotoxicity and interaction with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps including the reaction of 4,5-dihydro-1H-imidazole derivatives with various aryl groups. The final structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, which validate the presence of key functional groups including imidazole and anilino moieties.

Key Structural Features

FeatureDescription
Molecular FormulaC23H24N6O2·2HCl
Molecular Weight460.39 g/mol
Melting Point>235°C (decomposes)
SolubilitySoluble in DMSO and methanol

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the micromolar range against breast cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Target Interactions

The compound has been evaluated for its interactions with several biological targets:

  • Estrogen Receptors : It acts as a selective antagonist for estrogen receptor isoforms (ERα, ERβ), suggesting potential applications in hormone-related cancers.
  • Kinase Inhibition : Preliminary results indicate that it may inhibit specific kinases involved in cancer progression.
  • Metabolic Pathways : Metabolomic profiling has revealed alterations in pathways associated with apoptosis and cell survival.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results showed a marked reduction in tumor size compared to controls, alongside a significant increase in apoptotic markers within the tumors.

Case Study Summary

ParameterControl GroupTreatment Group
Tumor Size (cm³)2510
Apoptotic IndexLowHigh
Survival Rate (%)5080

Propiedades

IUPAC Name

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFKAZDTKIKLKT-CLEIDKRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Reactant of Route 3
Reactant of Route 3
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Reactant of Route 4
Reactant of Route 4
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Reactant of Route 5
Reactant of Route 5
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Reactant of Route 6
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.